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molecular formula C10H9NO2 B083049 Benzyl cyanoacetate CAS No. 14447-18-8

Benzyl cyanoacetate

Cat. No. B083049
M. Wt: 175.18 g/mol
InChI Key: RCUIWQWWDLZNMS-UHFFFAOYSA-N
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Patent
US06239307B1

Procedure details

A mixture of 1.7 g (0.02 mol) of cyanoacetic acid, 0.8 g (0.02 mol) of sodium hydroxide, 7.60 g (0.06 mol, 3 equivalents) of benzyl chloride and 0.64 g (2.0 mmol) of tetrabutylammonium bromide in 15 ml of tert-butyl methyl ether/water (v:v=2:1 ) was stirred at 100° C. (oil bath temperature 110° C.) for 3 h. The pH of the aqueous phase was then adjusted from 0.2 to 6.3 using 3.15 g of 1 M aqueous sodium hydroxide solution, the organic phase was separated off and the aqueous phase was extracted with tert-butyl methyl ether (2×5 ml). The combined organic phases was dried with sodium sulfate and analyzed by gas chromatography. 2.45 g (70 percent) of benzyl cyanoacetate was obtained.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
catalyst
Reaction Step One
Name
tert-butyl methyl ether water
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[OH-].[Na+].[CH2:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.COC(C)(C)C.O>[C:1]([CH2:3][C:4]([O:6][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:5])#[N:2] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
0.64 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
tert-butyl methyl ether water
Quantity
15 mL
Type
solvent
Smiles
COC(C)(C)C.O
Step Two
Name
Quantity
3.15 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. (oil bath temperature 110° C.) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with tert-butyl methyl ether (2×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases was dried with sodium sulfate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)CC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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